molecular formula C9H15N3O2 B13208498 3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid

3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B13208498
M. Wt: 197.23 g/mol
InChI Key: FDDAQNRHTGSARD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole with formaldehyde and 2-methylhydrazine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole alcohols.

Scientific Research Applications

3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrrole-2-carboxylic acid: Lacks the hydrazine substituent.

    4-Methyl-1H-pyrrole-2-carboxylic acid: Has a single methyl group on the pyrrole ring.

    2-Methylhydrazinyl-1H-pyrrole-2-carboxylic acid: Contains a hydrazine group but different substitution pattern.

Uniqueness

3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3,5-dimethyl-4-[(2-methylhydrazinyl)methyl]-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-5-7(4-11-10-3)6(2)12-8(5)9(13)14/h10-12H,4H2,1-3H3,(H,13,14)

InChI Key

FDDAQNRHTGSARD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CNNC)C)C(=O)O

Origin of Product

United States

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